1-Methyl-4-{[5-(propane-1-sulfinyl)pentyl]oxy}benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-{[5-(propane-1-sulfinyl)pentyl]oxy}benzene is an organic compound that features a benzene ring substituted with a methyl group and an alkoxy chain containing a sulfinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-{[5-(propane-1-sulfinyl)pentyl]oxy}benzene typically involves multiple steps:
Formation of the Alkoxy Chain: The initial step involves the preparation of the 5-(propane-1-sulfinyl)pentyl group. This can be achieved through the oxidation of a corresponding sulfide using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
Attachment to Benzene Ring: The alkoxy chain is then attached to the benzene ring through a nucleophilic substitution reaction. This involves reacting the benzene derivative with an appropriate leaving group (e.g., a halide) with the alkoxy chain under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts might be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-4-{[5-(propane-1-sulfinyl)pentyl]oxy}benzene can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The sulfinyl group can be reduced back to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitration (HNO3/H2SO4), sulfonation (SO3/H2SO4), halogenation (Br2/FeBr3).
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of nitro, sulfonyl, or halogenated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-{[5-(propane-1-sulfinyl)pentyl]oxy}benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in studying the effects of sulfinyl-containing compounds on biological systems.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and surfactants.
Wirkmechanismus
The mechanism of action of 1-Methyl-4-{[5-(propane-1-sulfinyl)pentyl]oxy}benzene depends on its interaction with molecular targets. The sulfinyl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can modulate various biochemical pathways, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-4-{[5-(propane-1-sulfonyl)pentyl]oxy}benzene: Similar structure but with a sulfone group instead of a sulfinyl group.
1-Methyl-4-{[5-(propane-1-thio)pentyl]oxy}benzene: Contains a sulfide group instead of a sulfinyl group.
1-Methyl-4-{[5-(propane-1-oxy)pentyl]oxy}benzene: Lacks the sulfur-containing group.
Uniqueness
1-Methyl-4-{[5-(propane-1-sulfinyl)pentyl]oxy}benzene is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
90184-01-3 |
---|---|
Molekularformel |
C15H24O2S |
Molekulargewicht |
268.4 g/mol |
IUPAC-Name |
1-methyl-4-(5-propylsulfinylpentoxy)benzene |
InChI |
InChI=1S/C15H24O2S/c1-3-12-18(16)13-6-4-5-11-17-15-9-7-14(2)8-10-15/h7-10H,3-6,11-13H2,1-2H3 |
InChI-Schlüssel |
OKXJWUHIPSPWBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCS(=O)CCCCCOC1=CC=C(C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.